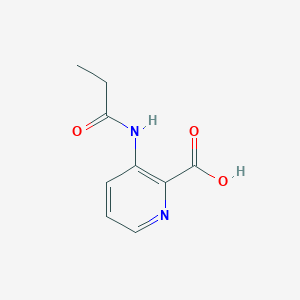

3-Propanamidopyridine-2-carboxylic acid

Description

Historical Context and Discovery

Specific details regarding the initial discovery and historical development of 3-Propanamidopyridine-2-carboxylic acid are not extensively documented in readily available scientific literature. However, its conceptualization and synthesis can be understood within the broader history of pyridine (B92270) chemistry. Pyridine and its derivatives have been a cornerstone of heterocyclic chemistry for over a century, with significant research dedicated to their synthesis and functionalization.

The parent molecule, 3-aminopyridine-2-carboxylic acid, is a known compound that serves as a key precursor. The synthesis of 3-Propanamidopyridine-2-carboxylic acid would logically follow from the well-established principles of amide bond formation, a fundamental reaction in organic chemistry. The propanamide moiety is introduced through the acylation of the amino group of 3-aminopyridine-2-carboxylic acid. This type of transformation is a standard procedure in medicinal chemistry to modify the properties of a parent molecule, such as its solubility, stability, and ability to interact with biological targets.

Significance within Pyridine and Carboxylic Acid Chemistry

The significance of 3-Propanamidopyridine-2-carboxylic acid lies in the unique combination of its three functional components: the pyridine ring, the carboxylic acid, and the propanamide group.

Pyridine Ring: The pyridine nucleus is a six-membered aromatic heterocycle containing one nitrogen atom. This nitrogen atom imparts distinct electronic properties to the ring, making it electron-deficient. The pyridine scaffold is a common feature in many biologically active compounds and approved drugs due to its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. nih.gov

Carboxylic Acid Group: The carboxylic acid at the 2-position of the pyridine ring is a key functional group that can act as a hydrogen bond donor and acceptor. It can also coordinate with metal ions, a property that is particularly relevant in the context of enzyme inhibition. nih.gov The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the pyridine ring.

Propanamide Group: The introduction of the propanamide side chain at the 3-position significantly modifies the physicochemical properties of the parent aminopyridine carboxylic acid. The amide bond is a crucial functional group in peptides and proteins and is known for its ability to form strong hydrogen bonds. The propanoyl group adds a degree of lipophilicity to the molecule, which can influence its membrane permeability and pharmacokinetic profile.

The strategic placement of these functional groups creates a molecule with a specific three-dimensional shape and electronic distribution, making it a candidate for targeted interactions with biological systems. The synthesis of derivatives of this compound allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. nih.gov

A plausible synthetic route to 3-Propanamidopyridine-2-carboxylic acid is the acylation of 3-aminopyridine-2-carboxylic acid with propionyl chloride or propanoic anhydride (B1165640) in the presence of a suitable base.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| 3-Aminopyridine-2-carboxylic acid | Propionyl Chloride | 3-Propanamidopyridine-2-carboxylic acid | Acylation |

Overview of Research Landscape and Current Challenges

The research landscape for pyridine carboxamide derivatives, a class to which 3-Propanamidopyridine-2-carboxylic acid belongs, is vibrant and largely focused on medicinal chemistry and materials science. Studies on similar compounds have revealed their potential as inhibitors of various enzymes, including urease, succinate (B1194679) dehydrogenase, and protein tyrosine phosphatases. mdpi.comjst.go.jpnih.gov This suggests that 3-Propanamidopyridine-2-carboxylic acid could also exhibit inhibitory activity against specific enzymes, making it a target for screening in various disease models.

The primary challenges in the research of such compounds include:

Selective Synthesis: Developing synthetic routes that allow for the precise and efficient modification of the core structure to generate a library of analogues for SAR studies.

Target Identification: Identifying the specific biological targets with which these compounds interact to elicit a biological response.

Optimization of Properties: Fine-tuning the structure of the molecule to improve its potency, selectivity, and pharmacokinetic properties, while minimizing potential off-target effects.

Research on related propanamide derivatives has shown their potential in the development of treatments for conditions like enzalutamide-resistant prostate cancer. nih.govnih.gov This highlights the therapeutic potential that can be unlocked by exploring novel chemical scaffolds like 3-Propanamidopyridine-2-carboxylic acid.

Scope and Objectives of Academic Inquiry on the Compound

The academic inquiry into 3-Propanamidopyridine-2-carboxylic acid and its derivatives is driven by several key objectives:

Synthesis and Characterization: The development of robust and scalable synthetic methods to produce the compound and a diverse range of its analogues. This includes the thorough characterization of these new chemical entities using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Biological Evaluation: The systematic screening of these compounds for biological activity across a range of assays. This often begins with in vitro enzyme inhibition assays and cellular assays to assess their effects on cell proliferation, signaling pathways, or other relevant biological processes. uvm.edunih.gov

Structure-Activity Relationship (SAR) Studies: The correlation of the chemical structure of the synthesized analogues with their biological activity. This allows researchers to understand which parts of the molecule are essential for its activity and how modifications affect its potency and selectivity.

Mechanism of Action Studies: For compounds that show promising biological activity, further studies are conducted to elucidate their precise mechanism of action at the molecular level. This can involve techniques such as molecular docking and co-crystallization with the target protein.

The ultimate goal of this academic inquiry is to identify lead compounds that could be further developed into novel therapeutic agents or serve as valuable tool compounds for studying biological processes.

| Research Area | Focus | Potential Application |

|---|---|---|

| Enzyme Inhibition | Screening against a panel of clinically relevant enzymes (e.g., kinases, proteases). | Development of new drugs for cancer, inflammatory diseases, or infectious diseases. |

| Anticancer Activity | Evaluation of cytotoxicity against various cancer cell lines. | Discovery of novel anticancer agents. |

| Antimicrobial Activity | Testing against a range of pathogenic bacteria and fungi. | Development of new antibiotics and antifungals. |

| Materials Science | Incorporation into polymers or metal-organic frameworks. | Creation of new materials with tailored properties. |

Structure

3D Structure

Properties

CAS No. |

400722-99-8 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

3-(propanoylamino)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H10N2O3/c1-2-7(12)11-6-4-3-5-10-8(6)9(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |

InChI Key |

FDSULVVBICLUHB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=C(N=CC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Key Intermediate Identification

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 3-Propanamidopyridine-2-carboxylic acid, the primary disconnections involve the amide bond and the carbon-carbon bond of the carboxylic acid group, as well as the bonds forming the pyridine (B92270) ring itself.

Two logical retrosynthetic disconnections are:

Amide Bond Disconnection (C-N bond): This is the most straightforward disconnection, breaking the bond between the pyridine ring's nitrogen and the propanoyl group. This approach simplifies the target molecule into two key intermediates: 3-aminopyridine-2-carboxylic acid and a propanoylating agent like propanoyl chloride or propanoic anhydride (B1165640). This is a common strategy for synthesizing amides. amazonaws.com

Functional Group Interconversion (FGI) and C-C Bond Disconnection: This strategy involves converting the carboxylic acid to a more synthetically accessible group, such as a nitrile (-CN). The nitrile can then be disconnected, leading back to a halogenated pyridine precursor, such as 3-amino-2-chloropyridine. The nitrile can be introduced via nucleophilic substitution and later hydrolyzed to the carboxylic acid.

Classical and Established Synthetic Routes

Building upon the retrosynthetic analysis, several classical synthetic routes can be devised, employing both linear and convergent strategies. The management of reactive functional groups through the use of protecting groups is often essential. wikipedia.org

A linear synthesis involves the sequential modification of a single starting material. A plausible linear route to 3-Propanamidopyridine-2-carboxylic acid could begin with a readily available substituted pyridine, such as 2-chloro-3-nitropyridine.

A potential sequence of reactions is as follows:

Nucleophilic Substitution: The chloro group at the 2-position is displaced by a cyanide ion (e.g., using NaCN) to form 3-nitro-2-cyanopyridine.

Nitro Group Reduction: The nitro group is selectively reduced to an amine (e.g., using H₂, Pd/C, or SnCl₂) to yield 3-amino-2-cyanopyridine.

Amide Formation: The amino group is acylated with propanoyl chloride or propanoic anhydride in the presence of a base to form 3-propanamido-2-cyanopyridine.

Nitrile Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions, yielding the target molecule. The conditions must be carefully chosen to avoid hydrolysis of the newly formed amide bond.

Convergent syntheses involve the independent preparation of key fragments of the target molecule, which are then combined in a later step. This approach can be more efficient for complex molecules.

A convergent strategy for 3-Propanamidopyridine-2-carboxylic acid could involve:

Fragment A Synthesis: Preparation of 3-aminopyridine-2-carboxylic acid. This could be achieved by starting with 2,3-pyridinedicarboxylic acid (quinolinic acid), converting it to the anhydride, and then performing a Hofmann or Curtius rearrangement on one of the carboxyl groups to generate the 3-amino derivative. researchgate.net

Fragment B: Propanoyl chloride, which is commercially available.

The final step is the coupling of Fragment A and Fragment B. The carboxylic acid on Fragment A would likely need to be protected as an ester to prevent side reactions during the acylation of the amino group.

The synthesis of 3-Propanamidopyridine-2-carboxylic acid involves functional groups—amines and carboxylic acids—that may require protection to prevent unwanted side reactions during synthesis. organic-chemistry.org A protecting group masks a functional group, which can later be removed in a process called deprotection. wikipedia.org

Amine Protection: The intermediate 3-aminopyridine-2-carboxylic acid contains a nucleophilic amino group. If reactions are to be performed on the carboxylic acid or the pyridine ring, the amine may be protected as a carbamate (B1207046) (e.g., Boc or Cbz) to reduce its nucleophilicity. organic-chemistry.org

Carboxylic Acid Protection: The acidic proton of the carboxylic acid can interfere with base-catalyzed or organometallic reactions. youtube.com Therefore, it is often protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester). Benzyl esters are particularly useful as they can be removed under mild conditions by hydrogenolysis. uchicago.edu

The choice of protecting groups is critical and often relies on an "orthogonal" strategy, where one group can be removed selectively in the presence of the other. organic-chemistry.org For example, a Boc-protected amine can be deprotected with acid, while a benzyl ester is removed by hydrogenation, allowing for selective deprotection at different stages of the synthesis.

| Functional Group | Protecting Group Examples | Typical Protection Conditions | Typical Deprotection Conditions |

| Amine | tert-Butoxycarbonyl (Boc) | (Boc)₂O, base (e.g., Et₃N, DMAP) | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate, base | Catalytic hydrogenation (H₂, Pd/C) | |

| Carboxylic Acid | Methyl or Ethyl Ester | Alcohol (MeOH or EtOH), acid catalyst (e.g., H₂SO₄) | Base or acid-catalyzed hydrolysis (e.g., NaOH, HCl) |

| Benzyl Ester | Benzyl alcohol, acid catalyst or Benzyl bromide, base | Catalytic hydrogenation (H₂, Pd/C) |

This table presents common protecting groups used in organic synthesis for amine and carboxylic acid functionalities.

Advanced and Sustainable Synthetic Approaches

Modern organic synthesis emphasizes the use of catalytic reactions to improve efficiency, selectivity, and sustainability by reducing waste and avoiding harsh reagents.

Advanced methods for forming the key C-N (amide) and C-C (carboxyl) bonds in 3-Propanamidopyridine-2-carboxylic acid can offer advantages over classical routes.

Catalytic Amide Bond Formation: The crucial amide bond can be formed directly from 3-aminopyridine-2-carboxylic acid and propanoic acid using catalytic methods that avoid the use of stoichiometric activating agents or the conversion of the carboxylic acid to a more reactive acyl chloride. msu.edu An organophosphorus-catalyzed three-component condensation of an amine, a carboxylic acid, and a pyridine N-oxide represents an advanced strategy for forming 2-amidopyridines. nih.gov Such methods are part of a growing toolbox for more sustainable amide synthesis.

Catalytic C-C Bond Formation: The carboxylic acid group can be introduced using transition-metal-catalyzed reactions. For instance, a precursor like 3-propanamido-2-halopyridine could undergo a palladium-catalyzed carbonylation reaction (using CO gas and an alcohol) to form the corresponding ester, which is then hydrolyzed. While more complex to set up, this avoids the use of cyanide. Furthermore, recent advances in C-H activation could, in theory, allow for the direct carboxylation of a C-H bond at the 2-position of a 3-propanamidopyridine precursor, representing a highly atom-economical and sustainable approach. organic-chemistry.org Catalytic methods are continually being developed for the construction of substituted pyridines. organic-chemistry.orgrsc.org

| Transformation | Catalytic Method | Precursors | Advantages |

| C-N Bond Formation | Direct Amidation | 3-Aminopyridine-2-carboxylic acid, Propanoic acid | Avoids acyl halides, higher atom economy |

| C-C Bond Formation | Palladium-Catalyzed Carbonylation | 3-Propanamido-2-halopyridine, CO, Alcohol | Avoids toxic cyanide reagents |

| Direct C-H Carboxylation (Hypothetical) | 3-Propanamidopyridine, CO₂ | Maximizes atom economy, reduces synthetic steps |

This table summarizes advanced catalytic approaches for key bond formations in the synthesis of the target molecule.

Chemo-Enzymatic and Biocatalytic Pathways

The formation of the amide bond in 3-propanamidopyridine-2-carboxylic acid from its precursors, 3-aminopyridine-2-carboxylic acid and a propanoyl source, represents a key synthetic step where biocatalysis offers a green and highly selective alternative to traditional chemical methods. Conventional amide bond formation often requires stoichiometric activating agents, leading to significant waste. ucl.ac.uk In contrast, enzymatic strategies can provide high yields under mild, aqueous conditions, minimizing byproducts. rsc.org

Enzymes such as lipases or specific amidases are prime candidates for this transformation. These hydrolases, typically used for ester or amide hydrolysis, can be driven in the reverse direction to synthesize amides, particularly in low-water systems or by using activated acyl donors like esters. rsc.orgnih.gov For instance, a lipase (B570770) could catalyze the acylation of the 3-amino group using an activated propanoyl donor, such as propanoyl-CoA or a simple ester like ethyl propanoate. A lipase from Sphingomonas (SpL), for example, has demonstrated efficacy in forming amides from heteroaromatic ethyl esters and various amines in aqueous buffer, achieving high space-time yields. acs.org This approach avoids the need for ATP-dependent enzymes like ligases, which require complex cofactor recycling systems. nih.govacs.org

The chemo-enzymatic route could involve:

Enzymatic Acylation: Direct enzymatic coupling of 3-aminopyridine-2-carboxylic acid with a propanoyl donor.

Ester-Amide Interconversion: An initial esterification of the propanoyl donor, followed by an enzyme-catalyzed aminolysis with 3-aminopyridine-2-carboxylic acid. nih.gov

This biocatalytic approach is highly desirable as it aligns with green chemistry principles by reducing the use of hazardous reagents and potentially toxic chlorinating agents often employed in conventional synthesis. nih.gov

Flow Chemistry and Continuous Processing

The synthesis of 3-propanamidopyridine-2-carboxylic acid and related compounds can be significantly optimized through the adoption of flow chemistry and continuous processing technologies. These methods offer marked advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and superior scalability. acs.orgnih.gov

A potential continuous flow process for synthesizing 3-propanamidopyridine-2-carboxylic acid could involve the following telescoped steps:

Amide Bond Formation: A solution of 3-aminopyridine-2-carboxylic acid and an activated propanoyl donor (e.g., propanoyl chloride or a mixed anhydride) are pumped into a T-mixer. The resulting stream enters a heated packed-bed or coil reactor to facilitate rapid and controlled amide formation. The use of immobilized reagents or scavengers within the flow path can eliminate the need for traditional workup procedures. acs.org

In-line Purification: The crude product stream can be directed through scavenger cartridges to remove unreacted starting materials or byproducts, delivering a purified product solution.

Crystallization/Isolation: The purified stream can be fed into a continuous crystallization unit to isolate the final product, which can be collected through filtration.

This integrated approach minimizes manual handling of intermediates, reduces reaction times from hours to minutes, and allows for safer handling of potentially exothermic reactions. nih.gov For instance, the synthesis of other pharmaceutical ingredients like ibuprofen (B1674241) has been successfully demonstrated in flow systems with outputs of several grams per hour. acs.org The principles applied in the flow synthesis of other heterocyclic compounds, such as imidazopyridines, can be directly adapted for this process. acs.org

Table 1: Comparison of Batch vs. Flow Synthesis for Amide Formation

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes |

| Scalability | Difficult, requires re-optimization | Straightforward, by extending run time |

| Safety | Risk of thermal runaway with exothermic reactions | Superior heat dissipation, smaller reaction volumes enhance safety |

| Process Control | Limited control over mixing and temperature gradients | Precise control over temperature, pressure, and residence time |

| Workup | Requires multiple, large-volume extraction and purification steps | In-line purification and scavenging possible, reducing waste |

Green Chemistry Principles in Synthesis Design

Designing a synthetic route for 3-propanamidopyridine-2-carboxylic acid that adheres to the twelve principles of green chemistry is crucial for sustainable chemical manufacturing. These principles aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. acs.org

The synthesis of related pyridine carboxylic acids, such as nicotinic acid (niacin), has historically involved harsh oxidizing agents like nitric acid, which generate significant greenhouse gas emissions (N₂O) and have a low atom economy. nih.govresearchgate.net Greener alternatives focus on catalytic air oxidation of picoline precursors, representing a state-of-the-art industrial process. chimia.ch

Applying these principles to the synthesis of 3-propanamidopyridine-2-carboxylic acid would involve:

Prevention of Waste: Utilizing catalytic methods for amide bond formation instead of stoichiometric coupling reagents to minimize byproduct formation. ucl.ac.uk

Atom Economy: Designing the synthesis to maximize the incorporation of all reactant atoms into the final product. The ideal reaction would have a 100% atom economy. acs.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or performing reactions under solvent-free conditions where possible. nih.gov

Catalysis: Employing highly selective catalysts, including biocatalysts (enzymes), to reduce energy requirements and avoid the need for protecting groups. acs.orggreenchemistry-toolkit.org For direct amidation, catalysts like borane-pyridine complexes have shown efficiency. mdpi.com

Reduce Derivatives: Avoiding unnecessary derivatization steps, such as the use of protecting groups on the amino or carboxylic acid functionalities, which can often be achieved through the high selectivity of enzymatic reactions. acs.org

Table 2: Application of Green Chemistry Principles to Synthesis Design

| Green Chemistry Principle | Application in Synthesis of 3-Propanamidopyridine-2-carboxylic acid |

|---|---|

| 1. Prevention | Choose catalytic routes (e.g., direct amidation) over stoichiometric reagents (e.g., carbodiimides) to prevent waste generation. |

| 2. Atom Economy | Direct condensation of 3-aminopyridine-2-carboxylic acid and propanoic acid (releasing only water) would offer a high atom economy. |

| 5. Safer Solvents | Utilize water as a solvent for enzymatic amide bond formation. |

| 6. Design for Energy Efficiency | Employ biocatalysis or flow chemistry, which often operate at or near ambient temperature and pressure. |

| 8. Reduce Derivatives | Use selective enzymes to directly acylate the 3-amino group without needing to protect the carboxylic acid moiety. acs.org |

| 9. Catalysis | Implement enzymatic catalysts (e.g., lipases) or chemocatalysts (e.g., borane (B79455) complexes) to facilitate the reaction with high efficiency. mdpi.com |

Derivatization and Analogue Synthesis

Modifications on the Pyridine Core

The pyridine ring of 3-propanamidopyridine-2-carboxylic acid is amenable to various chemical modifications to generate a library of analogues. The existing amino and carboxyl groups influence the regioselectivity of electrophilic substitution reactions. The pivaloylamino group, a bulky analogue of the propanamido group, has been shown to be an effective ortho-directing group for lithiation, enabling specific functionalization of the pyridine ring. acs.org

Potential modifications include:

Halogenation: Introduction of chloro, bromo, or iodo substituents at positions 4, 5, or 6 of the pyridine ring can serve as handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira).

Nitration: Treatment with nitrating agents could introduce a nitro group, which can subsequently be reduced to an amino group, allowing for further derivatization at a different position on the ring.

Alkylation/Arylation: C-H activation or cross-coupling reactions can introduce various alkyl or aryl groups, altering the steric and electronic properties of the molecule. The synthesis of various aminopicolinic acid derivatives has been achieved through Sonogashira coupling reactions. umsl.eduumsl.edu

Table 3: Potential Modifications on the Pyridine Core

| Reaction Type | Potential Reagents | Resulting Analogue | Purpose |

|---|---|---|---|

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted pyridine core | Intermediate for cross-coupling reactions |

| Directed Ortho-Metalation | n-Butyllithium (n-BuLi), followed by an electrophile (e.g., I₂) | Functionalization at C4 or C6 position | Site-specific introduction of new functional groups |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (on a halogenated precursor) | Aryl-substituted pyridine core | Introduce diverse aromatic moieties |

Alterations of the Propanamido Side Chain

The propanamido side chain offers a versatile point for modification to explore structure-activity relationships. Alterations can be readily achieved by replacing propanoyl chloride or propanoic acid with other acylating agents during the initial synthesis. libretexts.org

Key alterations could include:

Chain Length: Using acyl chlorides of varying lengths (e.g., acetyl, butanoyl, pentanoyl chloride) to investigate the effect of alkyl chain length.

Branching: Introducing steric bulk by using branched acyl chlorides (e.g., isobutyryl chloride).

Unsaturation: Incorporating double or triple bonds by using acylating agents like acryloyl chloride or propioloyl chloride.

Aromatic/Heteroaromatic Groups: Acylating with aroyl chlorides (e.g., benzoyl chloride) or heteroaromatic carboxylic acids to introduce different ring systems. nih.gov

Functionalization: Using acylating agents that contain other functional groups, such as hydroxyl, amino, or halo-substituents, on the alkyl chain.

These modifications allow for systematic tuning of properties such as lipophilicity, hydrogen bonding capacity, and steric profile.

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position is a key site for derivatization, enabling the synthesis of a wide range of functional analogues such as esters and amides. nih.gov These modifications can significantly alter the compound's physicochemical properties, including solubility, stability, and cell permeability.

Esterification: The carboxylic acid can be converted to various esters (e.g., methyl, ethyl, benzyl esters) through reactions like the Fischer esterification, which involves treating the acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comgoogle.comyoutube.commasterorganicchemistry.com This is a common strategy to mask the polar carboxylic acid group.

Amide Formation: Coupling the carboxylic acid with a diverse range of primary or secondary amines yields a library of amides. This reaction typically requires a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), to activate the carboxylic acid. researchgate.netyoutube.comyoutube.com This allows for the introduction of a wide array of substituents.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (2-(hydroxymethyl)pyridine derivative) using reducing agents like boranes or lithium aluminum hydride.

These derivatization techniques are fundamental in medicinal chemistry for producing prodrugs or optimizing a lead compound's pharmacological profile. ub.edulibretexts.org

Table 4: Common Derivatizations of the Carboxylic Acid Moiety

| Reaction | Reagents | Resulting Functional Group | Potential Effect |

|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Methyl Ester (-COOCH₃) | Increased lipophilicity, potential prodrug |

| Amide Coupling | Benzylamine, EDC/HOBt | N-Benzyl Amide (-CONHCH₂Ph) | Introduce new H-bond donor/acceptor sites |

| Reduction | Borane (BH₃·THF) | Hydroxymethyl (-CH₂OH) | Removes acidic character, introduces H-bond donor |

Stereoselective Synthesis and Chiral Resolution

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. Transition metal catalysts, particularly those based on rhodium, have been successfully employed in the asymmetric functionalization of pyridine derivatives. For instance, rhodium-catalyzed asymmetric conjugate pyridylation of α,β-unsaturated carbonyl compounds with pyridylboronic acids has been shown to produce pyridylation products in high yields and excellent enantioselectivities. acs.org Similarly, rhodium-catalyzed asymmetric arylation of pyridylimines with arylboronic acids yields chiral diarylmethylamines incorporating a pyridine ring with high enantiomeric ratios. researchgate.net

Another relevant approach is the asymmetric hydrogenation of the pyridine ring, which can be achieved with high enantioselectivity using chiral rhodium or iridium catalysts. researchgate.netrsc.org While this modifies the pyridine core, it demonstrates the feasibility of achieving stereocontrol in pyridine systems. For the synthesis of a chiral version of 3-propanamidopyridine-2-carboxylic acid, a potential strategy could involve the asymmetric α-functionalization of a suitable precursor.

Table 1: Examples of Asymmetric Catalysis for Pyridine Derivatives This table presents data for analogous pyridine compounds to illustrate the potential of asymmetric catalysis, as specific data for 3-propanamidopyridine-2-carboxylic acid is not available.

| Catalyst System | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |

| Rhodium/Chiral Diene | Pyridylimine | Pyridine-incorporating chiral diarylmethylamine | 46-99 | 90:10 to 99.5:0.5 er researchgate.net |

| Rhodium/Bifunctional Chiral Amide-Diene | α,β-Unsaturated Carbonyl | Pyridylated Carbonyl Compound | up to 99 | up to >99% ee acs.org |

| Rhodium-TangPhos | 3-Substituted Pyridine | Chiral Nipecotic Acid Derivative | N/A | High ee researchgate.net |

| Rhodium(I)/Chiral Ligand | Pyridylferrocene | Planar Chiral Ferrocenyl Pyridine | Good | 95 to >99% ee |

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of subsequent reactions. After the desired transformation, the auxiliary is removed. wikipedia.org Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.org

In the context of synthesizing a chiral derivative of 3-propanamidopyridine-2-carboxylic acid, a chiral auxiliary could be attached to the carboxylic acid group or the amide nitrogen. For example, an oxazolidinone auxiliary, as popularized by David A. Evans, could be used to direct the alkylation of the propanamide side chain. nih.gov An interesting application in a related system is the interrupted hydrogenation of oxazolidinone-substituted pyridines to produce enantioenriched δ-lactams, where the oxazolidinone acts as a traceless chiral auxiliary. nih.govresearchgate.net This demonstrates the potential of chiral auxiliaries to control stereochemistry in reactions involving the pyridine ring and its substituents. nih.govresearchgate.net

Table 2: Common Chiral Auxiliaries and Their Applications This table provides general information on widely used chiral auxiliaries, as specific applications to 3-propanamidopyridine-2-carboxylic acid have not been documented.

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism |

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Steric hindrance from the auxiliary directs the approach of the electrophile. nih.gov |

| Pseudoephedrine | Asymmetric alkylation of carbonyl compounds | The methyl group directs the configuration of the addition product. wikipedia.org |

| Camphorsultam | Asymmetric Diels-Alder, aldol, and alkylation reactions | The bulky sultam ring effectively shields one face of the reactive intermediate. |

| (S)- or (R)-1-Phenylethylamine | Resolution of carboxylic acids, synthesis of chiral amides | Forms diastereomeric salts or amides that can be separated. |

Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. Lipases are the most commonly used enzymes for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. almacgroup.comnih.gov The kinetic resolution of racemic carboxylic acids or their esters is a frequent application. nih.govnih.gov In a typical lipase-catalyzed hydrolysis of a racemic ester, one enantiomer is preferentially hydrolyzed to the carboxylic acid, leaving the other enantiomer as the unreacted ester. almacgroup.com

While specific studies on the enzymatic resolution of 3-propanamidopyridine-2-carboxylic acid are not available, the methodology has been successfully applied to a wide range of carboxylic acids, including those with aromatic and heterocyclic moieties. almacgroup.comnih.gov For instance, the kinetic resolution of 3-aryl alkanoic acids has been achieved with high enantiopurity using various hydrolases. almacgroup.com Lipases from Candida antarctica (often immobilized as Novozym 435) and Pseudomonas cepacia are frequently employed. almacgroup.comresearchgate.net The enantioselectivity of these enzymatic reactions can often be fine-tuned by modifying the reaction conditions, such as the solvent and temperature. nih.gov

Table 3: Examples of Lipase-Catalyzed Kinetic Resolution of Carboxylic Acids This table presents data for analogous carboxylic acids to illustrate the potential of enzymatic resolution, as specific data for 3-propanamidopyridine-2-carboxylic acid is not available.

| Enzyme | Substrate | Product(s) | Enantiomeric Excess (ee) |

| Alcaligenes spp. Lipase | Ethyl 3-phenylbutanoate | (S)-3-Phenylbutanoic acid and (R)-ethyl 3-phenylbutanoate | 97% ee for the acid, 98% ee for the ester almacgroup.com |

| Aspergillus niger Lipase | Vinyl 2-phenoxypropanoate | (R)- or (S)-2-Phenoxypropanoic acid | High ee nih.gov |

| Candida antarctica Lipase B (Novozym 435) | Racemic Ketorolac | (R)-ester and (S)-acid | >99% ee for both nih.gov |

| Metagenome-derived Esterases | Ethyl esters of phenylalkyl carboxylic acids | Both enantiomers of the carboxylic acids | Excellent optical purity nih.gov |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Modern spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules such as 3-Propanamidopyridine-2-carboxylic acid. These methods offer a comprehensive view of the molecular framework, from the proton and carbon backbone to the three-dimensional arrangement of the atoms.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Propanamidopyridine-2-carboxylic acid. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the molecular structure and the chemical environment of each atom.

In the ¹H NMR spectrum of 3-Propanamidopyridine-2-carboxylic acid, distinct signals are expected for the protons of the pyridine (B92270) ring and the propanamide side chain. The protons on the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet at a chemical shift often exceeding 10 ppm. libretexts.orglibretexts.org The amide proton (N-H) would also likely appear as a broad singlet. The methylene (B1212753) protons of the propanamide group adjacent to the carbonyl and the terminal methyl protons will resonate in the upfield region.

Predicted ¹H NMR Assignments for 3-Propanamidopyridine-2-carboxylic acid

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | 12.0 - 13.0 | br s | - |

| H-6 (Pyridine) | 8.5 - 8.7 | dd | ~5.0, 2.0 |

| H-4 (Pyridine) | 8.2 - 8.4 | dd | ~7.5, 2.0 |

| H-5 (Pyridine) | 7.4 - 7.6 | dd | ~7.5, 5.0 |

| NH (Amide) | 7.8 - 8.2 | br s | - |

| CH₂ (Propanamide) | 2.3 - 2.5 | q | ~7.5 |

| CH₃ (Propanamide) | 1.1 - 1.3 | t | ~7.5 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the carboxylic acid and the amide functional groups are expected to be the most deshielded, appearing at the downfield end of the spectrum (δ 160-180 ppm). libretexts.orglibretexts.org The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm). The aliphatic carbons of the propanamide side chain will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Assignments for 3-Propanamidopyridine-2-carboxylic acid

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 175 |

| C=O (Amide) | 170 - 180 |

| C-2 (Pyridine) | 148 - 152 |

| C-6 (Pyridine) | 145 - 150 |

| C-4 (Pyridine) | 138 - 142 |

| C-3 (Pyridine) | 130 - 135 |

| C-5 (Pyridine) | 122 - 126 |

| CH₂ (Propanamide) | 25 - 35 |

| CH₃ (Propanamide) | 8 - 12 |

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C signals and for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. For instance, correlations would be expected between the H-4, H-5, and H-6 protons of the pyridine ring, confirming their adjacent positions. Similarly, a cross-peak between the methylene (CH₂) and methyl (CH₃) protons of the propanamide side chain would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This would allow for the unambiguous assignment of the protonated carbons, such as C-4, C-5, and C-6 of the pyridine ring and the CH₂ and CH₃ of the propanamide group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. nih.gov This is particularly useful for identifying quaternary carbons and linking different parts of the molecule. For example, correlations from the H-4 proton to the C-2, C-3, and C-6 carbons would help to confirm the pyridine ring structure. A correlation from the amide NH proton to the amide carbonyl carbon would confirm the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule. For example, a NOESY correlation between the amide NH proton and the H-4 proton of the pyridine ring would suggest a conformation where the propanamide side chain is oriented towards this proton.

In the solid state, 3-Propanamidopyridine-2-carboxylic acid may exist in different crystalline forms, known as polymorphs. Solid-state NMR (ssNMR) is a powerful technique for characterizing these different solid forms. Since the chemical shifts in ssNMR are sensitive to the local molecular environment and intermolecular interactions, different polymorphs will typically give rise to distinct ssNMR spectra. This allows for the identification and characterization of different polymorphic forms, which can have different physical properties.

Mass spectrometry (MS) is used to determine the molecular weight of 3-Propanamidopyridine-2-carboxylic acid and to obtain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺, allowing for the accurate determination of the molecular weight. wikipedia.org

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. The fragmentation pattern is expected to be influenced by the functional groups present. Common fragmentation pathways for amides include cleavage of the C-N bond and the bond between the carbonyl carbon and the adjacent carbon. docbrown.infolibretexts.org For carboxylic acids, characteristic losses of H₂O, CO, and COOH are often observed. libretexts.org

Predicted Mass Spectrometry Fragmentation for 3-Propanamidopyridine-2-carboxylic acid

| Predicted m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 195 | [M+H]⁺ | Protonated molecular ion |

| 177 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid |

| 150 | [M+H - COOH]⁺ | Loss of the carboxyl group |

| 123 | [Pyridine-NH₂-COOH + H]⁺ | Cleavage of the propanamide side chain |

| 57 | [CH₃CH₂CO]⁺ | Acylium ion from the propanamide group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule like 3-Propanamidopyridine-2-carboxylic acid.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorptions corresponding to its primary functional groups. The carboxylic acid group would exhibit a broad O-H stretching band, typically in the 3300-2500 cm⁻¹ region, and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The secondary amide group presents a distinct set of bands: an N-H stretching vibration usually appears as a single, sharp peak between 3370 and 3170 cm⁻¹. spectroscopyonline.com The amide carbonyl (Amide I band) stretch is very strong and typically observed between 1680-1630 cm⁻¹. spectroscopyonline.com Additionally, the N-H bending vibration (Amide II band) appears in the 1570-1515 cm⁻¹ range and is characteristically intense. spectroscopyonline.comspcmc.ac.in The pyridine ring would show characteristic C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ fingerprint region. cdnsciencepub.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic pyridine ring would produce strong signals. acs.org Amide vibrations are also observable in Raman spectra, with the Amide I and Amide II bands showing sensitivity to the molecular environment and hydrogen bonding. nih.gov The C=O stretch of the carboxylic acid and skeletal vibrations of the entire molecule would also be active. sns.it The combination of IR and Raman spectra would allow for a comprehensive identification of the molecule's functional groups and provide clues about intermolecular interactions, such as hydrogen bonding. nih.gov

Expected Vibrational Frequencies for 3-Propanamidopyridine-2-carboxylic acid

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | IR |

| Carboxylic Acid | C=O stretch | 1725-1700 | IR, Raman |

| Secondary Amide | N-H stretch | 3370-3170 (sharp) | IR |

| Secondary Amide | C=O stretch (Amide I) | 1680-1630 (strong) | IR, Raman |

| Secondary Amide | N-H bend (Amide II) | 1570-1515 | IR, Raman |

| Pyridine Ring | C=C, C=N stretches | 1600-1400 | IR, Raman |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Compounds

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. saschirality.org A signal is only produced by chiral molecules—those that are non-superimposable on their mirror images.

3-Propanamidopyridine-2-carboxylic acid, in its standard form, is an achiral molecule as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it would not exhibit a signal in a circular dichroism spectrum. researchgate.netcas.cz An achiral sample does not produce a CD spectrum because it absorbs left- and right-circularly polarized light equally. cas.cz

However, a CD signal could be induced if the molecule were placed in a chiral environment. synchrotron-soleil.fr For instance, if it were to form a host-guest complex with a chiral host molecule (like a cyclodextrin), the resulting supramolecular assembly could become chiral and produce an induced circular dichroism (ICD) spectrum. mdpi.com Such an observation would provide information about the binding interaction rather than the intrinsic chirality of the molecule itself. nih.gov

X-ray Crystallography and Solid-State Structural Determination

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific SCXRD studies for 3-Propanamidopyridine-2-carboxylic acid are not reported in the surveyed literature, analysis of related structures provides insight into the expected outcomes.

Co-crystallization and Host-Guest Interactions

Co-crystallization: Co-crystallization is a technique where two or more different molecules are combined in a single crystal lattice. mdpi.com Carboxylic acid and pyridine functional groups are highly effective components for forming co-crystals due to their ability to form robust hydrogen bonds. rsc.orgrsc.org It is well-established that the interaction between a carboxylic acid and a pyridine can result in either a neutral co-crystal (O–H···N) or a molecular salt (COO⁻···H–N⁺), depending on the difference in the pKa values of the components. acs.org

3-Propanamidopyridine-2-carboxylic acid could be co-crystallized with other molecules (co-formers) to modify its physicochemical properties. For instance, co-crystallization with other dicarboxylic acids or pyridine derivatives could lead to novel supramolecular structures with predictable hydrogen bonding patterns. nih.gov

Host-Guest Interactions: Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule. wikipedia.org The pyridine and amide groups in 3-Propanamidopyridine-2-carboxylic acid could act as binding sites for guest molecules. The electron-rich cavity of macrocyclic hosts, such as cyclodextrins or cucurbiturils, could potentially encapsulate the pyridine portion of the molecule. wikipedia.org Conversely, the carboxylic acid and amide groups could interact with complementary guests through hydrogen bonding. Such host-guest interactions can be studied in solution using techniques like NMR spectroscopy or in the solid state via X-ray crystallography. nih.govnih.gov

Computational Approaches to Molecular Conformation

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. mostwiedzy.pl For 3-Propanamidopyridine-2-carboxylic acid, DFT calculations would be invaluable for understanding its conformational preferences and electronic structure, complementing the lack of extensive experimental data.

Geometry Optimization: A DFT geometry optimization would predict the most stable three-dimensional structure of the molecule. researchgate.netresearchgate.net This involves calculating the molecule's energy at different atomic arrangements to find the lowest energy conformer. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. electrochemsci.org For this molecule, DFT could elucidate the relative orientation of the propanamide side chain with respect to the pyridine ring and the carboxylic acid group, which is crucial for understanding potential intramolecular hydrogen bonding and steric effects. mit.edu

Electronic Structure: DFT calculations also provide a detailed picture of the molecule's electronic properties. mdpi.comresearchgate.net This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). ijcce.ac.ir These parameters are essential for predicting the molecule's reactivity, intermolecular interaction sites, and spectroscopic properties. For example, the MEP map would highlight the electron-rich (negative potential) regions, such as the carbonyl oxygens and pyridine nitrogen, and electron-poor (positive potential) regions, like the amide and carboxylic acid protons. electrochemsci.org

Predicted DFT Parameters for Pyridine Carboxylic Acid Derivatives

| Parameter | Information Provided | Relevance to the Molecule |

| Optimized Geometry | Most stable 3D structure, bond lengths, angles. electrochemsci.org | Predicts conformation of the propanamide and carboxyl groups. |

| HOMO-LUMO Gap | Electronic excitability, reactivity index. mdpi.com | Indicates chemical stability and potential for electronic transitions. |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, reactive sites. ijcce.ac.ir | Identifies sites for hydrogen bonding and electrophilic/nucleophilic attack. |

| Vibrational Frequencies | Predicted IR and Raman spectra. researchgate.netnih.gov | Aids in the assignment of experimental vibrational bands. |

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space Exploration

Computational chemistry provides powerful tools to investigate the dynamic nature of molecules. Molecular mechanics (MM) and molecular dynamics (MD) simulations are particularly valuable for exploring the vast conformational space of flexible molecules like 3-Propanamidopyridine-2-carboxylic acid.

Molecular mechanics approaches model a molecule as a collection of atoms held together by bonds with specific properties. The total potential energy of the system is calculated using a force field, which is a set of parameters that define the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals forces and electrostatic interactions). By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be mapped. This allows for the identification of low-energy, stable conformations.

Molecular dynamics simulations build upon molecular mechanics by introducing the element of time, simulating the movement of atoms and molecules over a specific period. mdpi.com By solving Newton's equations of motion for each atom in the system, MD simulations can provide a detailed picture of how the molecule behaves, including its conformational changes, in a simulated environment that can mimic physiological conditions. These simulations can reveal the preferred conformations and the transitions between them, offering insights into the molecule's flexibility and dynamic behavior. researchgate.net For pyridine-carboxylic acid derivatives, MD simulations have been used to understand their interactions with biological targets. researchgate.netnih.gov

System Setup: The molecule would be placed in a simulation box, typically solvated with water molecules to mimic an aqueous environment.

Energy Minimization: The initial system is energy-minimized to remove any unfavorable atomic clashes.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to sample a wide range of conformational states.

Conformational Isomerism and Energy Barriers

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For 3-Propanamidopyridine-2-carboxylic acid, rotations around the C-C single bonds of the propanamido side chain and the C-C bond connecting the side chain to the pyridine ring, as well as the C-C bond of the carboxylic acid group, give rise to various conformers.

The relative stability of these conformers is determined by their potential energy. Lower energy conformers are more stable and therefore more populated at equilibrium. The energy difference between conformers and the energy barriers that separate them are crucial for understanding the molecule's dynamic behavior. These energy barriers represent the energy required to transition from one conformer to another.

Computational methods, such as quantum mechanics (QM) calculations or molecular mechanics, can be used to calculate the energy profile for bond rotation. A potential energy scan is performed by systematically rotating a specific dihedral angle and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the energy minima (corresponding to stable conformers) and the energy maxima (corresponding to transition states between conformers).

For carboxylic acids, the orientation of the hydroxyl proton can lead to syn and anti conformations. nih.gov The syn conformation, where the O=C-O-H dihedral angle is approximately 0°, is often the more stable form in the gas phase. However, in solution, the anti conformation (dihedral angle ~180°) can be stabilized by interactions with solvent molecules. nih.gov

A hypothetical energy profile for the rotation around a key bond in 3-Propanamidopyridine-2-carboxylic acid would provide the energy barriers for interconversion between different conformers. While specific experimental or calculated values for this compound are not available, the table below illustrates the type of data that would be generated from such a computational study.

| Rotatable Bond | Conformer Transition | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Pyridine-C(arboxylic acid) | Conformer A ↔ Conformer B | Data not available |

| Pyridine-N(amide) | Conformer C ↔ Conformer D | Data not available |

| Amide N-C(arbonyl) | Conformer E ↔ Conformer F | Data not available |

| Carbonyl-C(ethylene) | Conformer G ↔ Conformer H | Data not available |

The height of these energy barriers determines the rate of interconversion between conformers. If the energy barrier is low (comparable to the thermal energy, kT), the interconversion is rapid, and the molecule is considered highly flexible. If the barrier is high, the conformers may be stable enough to be isolated or observed individually under certain conditions. The study of related pyridine derivatives often involves conformational analysis to understand their structure-activity relationships. nih.govnih.gov

Theoretical and Computational Chemistry Investigations

Electronic Structure and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For "3-Propanamidopyridine-2-carboxylic acid," the distribution of the HOMO and LUMO would likely be influenced by the pyridine (B92270) ring, the carboxylic acid group, and the propanamido substituent. The pyridine ring, being an electron-deficient aromatic system, would contribute significantly to the LUMO. The lone pairs on the nitrogen and oxygen atoms of the amide and carboxylic acid groups would be expected to contribute to the HOMO. Computational studies on similar pyridine carboxylic acid derivatives have shown that the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient aromatic ring.

Illustrative Frontier Molecular Orbital Data for 3-Propanamidopyridine-2-carboxylic acid and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyridine-2-carboxylic acid | -6.8 | -1.5 | 5.3 |

| 3-Aminopyridine-2-carboxylic acid | -6.5 | -1.3 | 5.2 |

| 3-Propanamidopyridine-2-carboxylic acid (Estimated) | -6.7 | -1.4 | 5.3 |

| 3-Nitropyridine-2-carboxylic acid | -7.2 | -2.0 | 5.2 |

Note: The data for 3-Propanamidopyridine-2-carboxylic acid is an estimation based on the general electronic effects of the substituent groups and is for illustrative purposes only. Actual values would require specific quantum chemical calculations.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors on the map represent different potential values: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials.

For "3-Propanamidopyridine-2-carboxylic acid," the EPS map would be expected to show a significant negative potential (red) around the oxygen atoms of the carboxylic acid and amide groups due to their high electronegativity and lone pairs of electrons. The hydrogen atom of the carboxylic acid's hydroxyl group would likely exhibit a strong positive potential (blue), indicating its acidic nature. The pyridine ring would display a more complex potential distribution, with the nitrogen atom having a region of negative potential and the ring carbons showing varying degrees of positive potential. Such a map would be invaluable in predicting sites for hydrogen bonding and other non-covalent interactions.

Based on the energies of the frontier molecular orbitals, several chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These descriptors provide a more nuanced understanding of a molecule's behavior in chemical reactions.

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and represents the ease with which a molecule's electron cloud can be distorted. Softer molecules are generally more reactive.

Electronegativity (χ) is the power of an atom or molecule to attract electrons to itself and is calculated as the negative of the average of the HOMO and LUMO energies: χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a stronger electrophile.

These descriptors for "3-Propanamidopyridine-2-carboxylic acid" would be influenced by its substituent groups. The presence of both electron-donating (amido) and electron-withdrawing (carboxylic acid and pyridine ring) moieties would result in a moderate level of hardness and electrophilicity.

Illustrative Chemical Reactivity Descriptors for 3-Propanamidopyridine-2-carboxylic acid

| Descriptor | Formula | Estimated Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |

| Chemical Softness (S) | 1 / η | 0.38 eV⁻¹ |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.05 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 3.09 eV |

Note: These values are estimations based on the illustrative FMO data and are for comparative purposes only.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

The pyridine carboxylic acid scaffold is present in numerous biologically active compounds, suggesting that "3-Propanamidopyridine-2-carboxylic acid" could potentially interact with a variety of macromolecular targets. nih.gov Molecular docking studies of similar compounds have explored their binding to enzymes such as DNA gyrase, urease, and carbonic anhydrase, as well as to proteins involved in viral entry. nih.govmdpi.comnih.govmdpi.com

The binding affinity, often expressed as a docking score or a predicted binding free energy (e.g., in kcal/mol), quantifies the strength of the interaction between the ligand and the protein. A more negative value typically indicates a stronger and more favorable interaction. For "3-Propanamidopyridine-2-carboxylic acid," the presence of hydrogen bond donors (the carboxylic acid and amide N-H) and acceptors (the carbonyl oxygens and the pyridine nitrogen) suggests that it could form strong interactions with the active sites of various enzymes.

Hypothetical Binding Affinity Predictions for 3-Propanamidopyridine-2-carboxylic acid with Potential Protein Targets

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |

| Staphylococcus aureus DNA Gyrase B | 2XCT | -8.5 | Antibacterial |

| Helicobacter pylori Urease | 1E9Y | -7.2 | Anti-ulcer |

| Human Carbonic Anhydrase II | 2CBE | -6.8 | Diuretic, Anti-glaucoma |

| SARS-CoV-2 Main Protease | 6LU7 | -7.5 | Antiviral |

Note: These are hypothetical binding affinity values for illustrative purposes and would need to be confirmed by actual molecular docking studies.

Molecular docking not only predicts the binding affinity but also reveals the specific interactions between the ligand and the amino acid residues in the protein's binding pocket. These interactions are crucial for the stability of the protein-ligand complex and for the ligand's biological activity.

For "3-Propanamidopyridine-2-carboxylic acid," the following types of interactions would be anticipated based on its chemical structure and findings from studies on related molecules:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor and could interact with polar residues such as serine, threonine, and the backbones of other amino acids. The amide group also provides both a hydrogen bond donor (N-H) and an acceptor (C=O). The pyridine nitrogen can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov

Hydrophobic Interactions: The propyl chain of the propanamido group can form hydrophobic interactions with nonpolar residues in the binding pocket.

Ionic Interactions: Depending on the pH of the binding site, the carboxylic acid group could be deprotonated to a carboxylate, which could then form salt bridges with positively charged residues like lysine (B10760008) and arginine.

Induced-Fit Docking and Conformational Changes

No studies detailing induced-fit docking simulations or the resulting conformational changes for 3-Propanamidopyridine-2-carboxylic acid have been found in a review of available scientific literature. While induced-fit docking is a powerful tool to understand how a ligand may adapt to the flexible binding site of a protein, research applying this methodology to 3-Propanamidopyridine-2-carboxylic acid has not been published.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

There is no publicly available research on the development of Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (SPR) models for 3-Propanamidopyridine-2-carboxylic acid.

Development of Predictive Models for Biological Activity

No predictive QSAR models for the biological activity of 3-Propanamidopyridine-2-carboxylic acid have been reported in the scientific literature. Such models rely on a dataset of related compounds with known activities, which does not appear to be available for this specific molecule.

Identification of Physicochemical Descriptors Correlating with Activity

As no QSAR or SPR studies have been published for 3-Propanamidopyridine-2-carboxylic acid, there has been no identification of specific physicochemical descriptors that correlate with its biological activity.

Molecular Dynamics Simulations

A review of scientific databases indicates that molecular dynamics (MD) simulations specifically for 3-Propanamidopyridine-2-carboxylic acid have not been published.

Ligand Dynamics within Binding Pockets

There are no available studies that have investigated the dynamics of 3-Propanamidopyridine-2-carboxylic acid within the binding pocket of a biological target using molecular dynamics simulations.

Solvent Effects and Conformational Ensembles in Solution

No research has been published detailing the effects of solvents on the conformational ensembles of 3-Propanamidopyridine-2-carboxylic acid in solution as studied through molecular dynamics simulations.

Biological and Biochemical Activity Studies Mechanism Focused, in Vitro and Cellular Models

Target Identification and Validation Strategies

The identification and validation of IRAK4 as the primary target of Zimlovisertib were achieved through a combination of screening techniques and selectivity profiling.

To ascertain the selectivity of Zimlovisertib, competitive binding assays, a form of chemoproteomics, have been employed. An ActivX ATP occupancy assay using THP-1 cell lysates was utilized to determine the compound's interaction with a broad spectrum of kinases. researchgate.netnih.gov In this method, a biotin-labeled ATP probe that covalently binds to the ATP-binding site of active kinases is used. The ability of Zimlovisertib to compete with this probe for binding to IRAK4 and other kinases is then quantified. This approach confirmed that Zimlovisertib has a high affinity for IRAK4. nih.gov The results demonstrated that PF-06650833 is a highly selective inhibitor of IRAK4. researchgate.net

The journey to the discovery of Zimlovisertib began with a fragment-based screening approach, a sophisticated form of high-throughput screening. A fragment library was screened to identify small molecules that could bind to the active site of IRAK4. acs.org This initial screen identified a micromolar hit, which then underwent extensive medicinal chemistry optimization to yield highly potent inhibitors with nanomolar activity in cellular assays. acs.org

Cellular assays were integral to the high-throughput screening and optimization process. For instance, the potency of Zimlovisertib was evaluated by its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α) in peripheral blood mononuclear cells (PBMCs) stimulated with the Toll-like receptor 7/8 (TLR7/8) ligand R848. nih.gov This type of cell-based assay is crucial for confirming that the enzymatic inhibition observed in biochemical assays translates into a functional effect in a more physiologically relevant system.

Enzymatic Modulation and Mechanism of Action

Detailed enzymatic and mechanistic studies have been conducted to characterize the interaction of Zimlovisertib with IRAK4.

Zimlovisertib has been shown to be a highly potent inhibitor of IRAK4. The half-maximal inhibitory concentration (IC50) has been determined in various assays. In a biochemical assay using activated full-length IRAK4, Zimlovisertib demonstrated an IC50 of 0.2 nM. nih.govcaymanchem.com In cellular assays, the potency remains in the low nanomolar range, with an IC50 of 2.4 nM for the inhibition of R848-stimulated TNF-α production in PBMCs. medchemexpress.comresearchgate.net

The following table summarizes the IC50 values of Zimlovisertib in different assays:

| Assay Type | Target/Cell Type | Stimulus | Measured Endpoint | IC50 (nM) |

| Biochemical | Full-length IRAK4 | - | Peptide Phosphorylation | 0.2 |

| Cellular | Human PBMCs | R848 | TNF-α Production | 2.4 |

| Cellular | Human Whole Blood | R848 | IL-6 Release | 8.8 |

Data sourced from multiple studies. nih.govnih.govmedchemexpress.comresearchgate.net

While the equilibrium dissociation constant (Ki) has not been explicitly reported in the provided search results, the potent IC50 values, especially in assays with ATP concentrations at or near the Michaelis constant (Km), suggest a very high binding affinity.

X-ray co-crystal structures of Zimlovisertib bound to the kinase domain of IRAK4 have provided detailed insights into its binding mode. acs.orgnih.gov These structural studies reveal that the compound binds to the ATP-binding site of the enzyme, classifying it as an ATP-competitive inhibitor. nih.gov The isoquinoline (B145761) core of the molecule engages in key hydrogen bonding interactions with the hinge region of the kinase (Met265 and Val263), a characteristic feature of many kinase inhibitors that bind to the active site. nih.gov The various substituents on the core structure are optimized to occupy adjacent hydrophobic pockets, thereby maximizing potency and selectivity. acs.org The binding of Zimlovisertib to the active site precludes the binding of ATP, thus inhibiting the phosphotransferase activity of the kinase. This direct competition with ATP confirms that Zimlovisertib does not act via an allosteric mechanism.

As an ATP-competitive inhibitor, Zimlovisertib directly competes with ATP for binding to the active site of IRAK4. This is a hallmark of its mechanism of action. nih.gov The provided information indicates that Zimlovisertib is a reversible inhibitor. clinicaltrials.govnih.gov This is consistent with the nature of the non-covalent interactions (hydrogen bonds, hydrophobic interactions) observed in the co-crystal structures. nih.gov There is no indication from the available data that Zimlovisertib forms a covalent bond with the IRAK4 enzyme, which would be characteristic of an irreversible inhibitor. The reversible nature of its binding is an important feature for its pharmacological profile.

Receptor Binding and Signal Transduction Pathway Analysis

Detailed studies elucidating the specific receptor targets and subsequent signaling cascades for 3-Propanamidopyridine-2-carboxylic acid are not documented in the current body of scientific literature. General research into related pyridine (B92270) carboxylic acid isomers suggests potential interactions with a variety of biological targets, including enzymes and G protein-coupled receptors (GPCRs). For instance, certain pyridine derivatives have been investigated for their role as inhibitors of specific enzymes, where the carboxylic acid moiety can play a crucial role in binding to the active site. However, without specific experimental data, any proposed mechanism for 3-Propanamidopyridine-2-carboxylic acid would be purely speculative.

No publicly accessible data from receptor binding assays, such as radioligand binding studies, for 3-Propanamidopyridine-2-carboxylic acid could be identified. Such assays are critical for determining the binding affinity and selectivity of a compound for specific receptor subtypes. The absence of this information precludes any definitive statements about its primary molecular targets.

Consequently, without knowledge of the primary receptor targets, the downstream signaling pathways modulated by 3-Propanamidopyridine-2-carboxylic acid remain unknown. Understanding these pathways is essential for deciphering the cellular and physiological effects of a compound.

Structure-Activity Relationship (SAR) Elucidation

A detailed structure-activity relationship (SAR) analysis for 3-Propanamidopyridine-2-carboxylic acid and its analogs is not available in the literature. SAR studies are fundamental to medicinal chemistry, providing insights into how modifications to a chemical structure influence its biological activity.

Research on other 3-substituted pyridine-2-carboxylic acid derivatives has shown that the nature of the substituent at the 3-position can significantly impact biological activity. For example, the introduction of different amide or amine functionalities can alter the compound's potency and selectivity for various targets. However, specific data quantifying the effect of the propanamide substituent in this particular scaffold is lacking.

There is no information available regarding the stereochemical requirements for the activity of 3-Propanamidopyridine-2-carboxylic acid. If chiral centers were introduced into the propanamide side chain, it would be crucial to investigate whether one enantiomer or diastereomer exhibits preferential biological activity.

Cellular Biology and Phenotypic Studies

Understanding the interaction of a compound with cellular systems is fundamental to elucidating its biological effects. This involves a multi-faceted approach, from determining its ability to enter cells to its impact on essential cellular processes and signaling pathways.

Cellular Uptake and Subcellular Localization

The ability of a compound to traverse the cell membrane and its subsequent distribution within subcellular compartments are critical determinants of its biological activity. Research in this area for a novel compound would typically involve:

Cellular Uptake Mechanisms: Investigating how 3-Propanamidopyridine-2-carboxylic acid enters cells. This could occur through passive diffusion, facilitated diffusion, or active transport. Studies often employ various cell lines and may use inhibitors of specific transport mechanisms to elucidate the uptake pathway.

Subcellular Localization: Determining where the compound accumulates within the cell. Techniques such as fluorescence microscopy, often using a fluorescently tagged version of the compound, can visualize its distribution in compartments like the cytoplasm, nucleus, mitochondria, or lysosomes. This information provides clues about potential intracellular targets.

Effects on Cell Proliferation, Migration, and Apoptosis (in vitro models)

A primary focus of in vitro cellular studies is to assess a compound's impact on fundamental cellular behaviors that are crucial in both normal physiology and disease states like cancer.

Cell Proliferation: Assays such as the MTT or BrdU incorporation assays are commonly used to quantify the effect of a compound on cell growth and division. A dose-response relationship is typically established to determine the concentration at which the compound inhibits or stimulates proliferation.

Cell Migration: The wound-healing (scratch) assay and the transwell migration assay are standard methods to evaluate a compound's influence on cell motility. These are particularly relevant for studying processes like cancer metastasis and wound repair.

Apoptosis: To determine if a compound induces programmed cell death, researchers often use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry. Western blotting for key apoptotic proteins such as caspases, Bax, and Bcl-2 can further confirm the induction of apoptosis.

Table 1: Methodologies for Assessing In Vitro Cellular Effects

| Cellular Process | Experimental Assay | Typical Readout |

|---|---|---|

| Cell Proliferation | MTT Assay | Colorimetric change indicating cell viability |

| BrdU Incorporation | Measurement of DNA synthesis | |

| Cell Migration | Wound-Healing Assay | Rate of "wound" closure |

| Transwell Migration | Number of cells migrating through a porous membrane | |

| Apoptosis | Annexin V/PI Staining | Flow cytometry analysis of apoptotic vs. necrotic cells |

Modulation of Specific Biological Pathways (e.g., Inflammation, Metabolism)

Beyond general cellular effects, it is crucial to understand if a compound modulates specific signaling pathways.

Inflammation: The effect on inflammatory pathways can be assessed by measuring the production of inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture models, often using techniques like ELISA. The activity of key inflammatory signaling molecules, such as NF-κB, can also be monitored.

Metabolism: Changes in cellular metabolism can be investigated by measuring key metabolic parameters like glucose uptake, lactate (B86563) production, and oxygen consumption rates. These studies can reveal if a compound interferes with major metabolic pathways such as glycolysis or mitochondrial respiration.

Table 2: Investigating Modulation of Biological Pathways

| Biological Pathway | Key Molecules/Processes to Measure | Common Techniques |

|---|---|---|

| Inflammation | Cytokines (TNF-α, IL-6, IL-1β) | ELISA, qPCR |

| NF-κB activation | Western Blot, Reporter Assays | |

| Metabolism | Glucose consumption, Lactate production | Biochemical Assays |

Future research focusing on these described in vitro and cellular models will be essential to characterize the biological and biochemical profile of 3-Propanamidopyridine-2-carboxylic acid and determine its potential for further investigation.

Applications in Chemical Biology and Material Science

Development as Chemical Probes for Biological Research